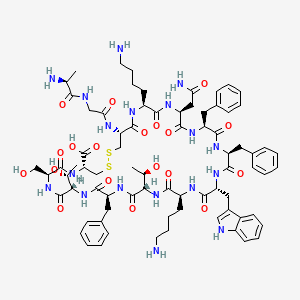
4-bromo-1-phenyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
4-Bromo-3-phenyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 2845-78-5 . It has a molecular weight of 238.09 . The compound is stored in a dark place, sealed in dry, at 2-8°C . It is a solid in physical form .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used .Molecular Structure Analysis
The Inchi Code of 4-bromo-3-phenyl-1H-pyrazol-5-amine is 1S/C9H8BrN3/c10-7-8 (12-13-9 (7)11)6-4-2-1-3-5-6/h1-5H, (H3,11,12,13) . The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have diverse and valuable synthetical, biological, and photophysical properties .Physical and Chemical Properties Analysis
4-Bromo-3-phenyl-1H-pyrazol-5-amine is a solid . It is stored in a dark place, sealed in dry, at 2-8°C . The compound has a molecular weight of 238.09 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis
Pyrazole derivatives, including compounds structurally related to 4-bromo-1-phenyl-1H-pyrazol-5-amine, are highlighted for their versatility as building blocks in the synthesis of heterocycles. These compounds serve as crucial intermediates for generating various classes of heterocyclic compounds due to their reactive sites which allow for nucleophilic attacks and cycloadditions. Recent reviews have documented the progress in synthesizing heterocycles like pyrazolo-imidazoles, thiazoles, and pyranopyrimidines, emphasizing the unique reactivity of such derivatives under mild reaction conditions, which leads to the formation of diverse cynomethylene dyes and other heterocyclic frameworks (Gomaa & Ali, 2020; Parmar, Vala, & Patel, 2023).
Medicinal Chemistry
Pyrazoline derivatives, akin to this compound, have been extensively studied for their potential therapeutic applications. These compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. A significant amount of research has focused on developing new anticancer agents by synthesizing pyrazoline derivatives, leveraging their capacity to inhibit various cancer cell lines. The structural versatility of pyrazolines allows for the optimization of their pharmacological profiles, making them promising candidates for drug development (Ray et al., 2022).
Environmental Science
The removal of persistent organic pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies is a growing concern in environmental science. Recent advancements suggest that amine-functionalized sorbents, which could be derived from or related to pyrazole chemistry, offer effective solutions for PFAS remediation. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific morphological characteristics to efficiently adsorb PFAS from water, providing a promising approach for treating contaminated municipal water and wastewater (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Wirkmechanismus
Target of Action
For instance, some pyrazoles have been shown to inhibit liver alcohol dehydrogenase .
Mode of Action
It is known that pyrazole derivatives can act as inhibitors of certain enzymes . They may bind to the active site of these enzymes, preventing the enzymes from catalyzing their respective reactions.
Biochemical Pathways
Given that some pyrazoles can inhibit liver alcohol dehydrogenase , it is plausible that this compound could impact pathways involving this enzyme, such as alcohol metabolism.
Result of Action
Given its potential role as an enzyme inhibitor , it could potentially alter cellular processes that depend on the targeted enzyme.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 4-bromo-1-phenyl-1H-pyrazol-5-amine interacts with its targets and exerts its effects .
Safety and Hazards
Zukünftige Richtungen
Pyrazole derivatives are of immense significance due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Eigenschaften
IUPAC Name |
4-bromo-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFCFRDZUNAODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294221 | |
| Record name | 4-Bromo-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5900-00-5 | |
| Record name | 4-Bromo-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5900-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















